molecular formula C13H11BrN2O3S B11596703 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11596703
M. Wt: 355.21 g/mol
InChI Key: YTBREEGVCOYNPX-OQFOIZHKSA-N
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Description

(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated benzodioxole ring, an imidazolidinone core, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the bromination of 1,3-benzodioxole using bromine in the presence of a suitable catalyst The next step involves the formation of the imidazolidinone core, which can be synthesized through a cyclization reaction involving ethylamine and a suitable carbonyl compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazolidinone derivatives

    Substitution: Various substituted benzodioxole derivatives

Scientific Research Applications

(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cellular functions. Additionally, the compound’s ability to generate reactive oxygen species through oxidation reactions may contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-[(6-IODO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its brominated benzodioxole ring, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H11BrN2O3S/c1-2-16-12(17)9(15-13(16)20)3-7-4-10-11(5-8(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,15,20)/b9-3-

InChI Key

YTBREEGVCOYNPX-OQFOIZHKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)NC1=S

Origin of Product

United States

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